2-Methyl Simvastatin (Mixture Of Diasteroisomers)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

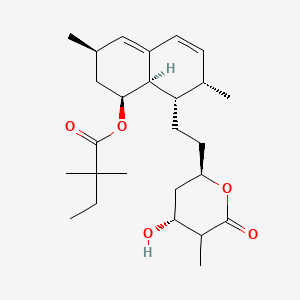

2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, resulting in a mixture of diastereomers. It is primarily used in scientific research to study its effects on lipid metabolism and its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of the simvastatin molecule and the introduction of chiral centers. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the formation of the desired diastereomers.

Industrial Production Methods: Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for fermentation, followed by chemical synthesis steps to introduce the methyl group and chiral centers. The final product is purified using chromatographic techniques to obtain a mixture of diastereomers.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.

Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl Simvastatin. These derivatives are studied for their potential biological activities and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

2-Methyl Simvastatin is widely used in scientific research due to its potential therapeutic benefits. Some of its applications include:

Chemistry: Studying the compound’s reactivity and stability under different conditions.

Biology: Investigating its effects on lipid metabolism and cholesterol biosynthesis.

Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.

Industry: Developing new formulations and delivery methods for enhanced therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 2-Methyl Simvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Vergleich Mit ähnlichen Verbindungen

Simvastatin: The parent compound, widely used as a lipid-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Lovastatin: A naturally occurring statin with a similar structure but different therapeutic profile.

Uniqueness: 2-Methyl Simvastatin is unique due to the presence of multiple chiral centers, resulting in a mixture of diastereomers. This structural complexity allows for the study of different stereoisomers and their individual biological activities, providing valuable insights into the compound’s therapeutic potential.

Biologische Aktivität

2-Methyl Simvastatin is a derivative of simvastatin, a well-known statin used primarily for lowering cholesterol and preventing cardiovascular diseases. Recent studies have begun to explore the broader biological activities of simvastatin and its analogs, including their effects on various cellular processes beyond lipid regulation. This article reviews the biological activity of 2-Methyl Simvastatin, focusing on its antibacterial properties, neuroprotective effects, and potential implications in treating other diseases.

Antibacterial Activity

Recent research indicates that simvastatin, including its diastereomeric forms like 2-Methyl Simvastatin, exhibits significant antibacterial activity against various strains of bacteria.

- Mechanism of Action : Simvastatin inhibits bacterial protein synthesis selectively without affecting mammalian cells. In studies, it demonstrated an IC50 value of 18.85 μg/ml against bacterial translation processes while showing minimal impact on mammalian mitochondrial protein synthesis .

- Efficacy Against Pathogens : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus species, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 μg/ml for various strains .

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus (MSSA) | 32 |

| Staphylococcus aureus (MRSA) | 32 |

| Enterococcus faecalis | 64 |

| Listeria monocytogenes | 32 |

Neuroprotective Effects

Simvastatin has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease.

- Clinical Trials : The PD STAT trial evaluated the effects of simvastatin on Parkinson's disease progression. Participants received either simvastatin or a placebo over a period of 24 months. Early results suggest potential benefits in slowing disease progression .

- Mechanisms : The neuroprotective effects are hypothesized to be related to simvastatin’s ability to modulate inflammatory pathways and enhance endothelial function through nitric oxide production .

Cardiovascular and Endothelial Effects

Simvastatin's role in cardiovascular health extends beyond cholesterol management.

- Endothelial Function : Studies have shown that simvastatin enhances endothelial cell survival and function by activating the Akt signaling pathway, which promotes nitric oxide production. This mechanism may contribute to reduced vascular inflammation and improved blood flow .

- Reperfusion Injury : In models of ischemia-reperfusion injury, simvastatin significantly reduced myocardial damage and vascular permeability, indicating protective effects on cardiac tissues during ischemic events .

Case Studies and Observations

Several case studies have highlighted both the therapeutic benefits and potential adverse effects associated with simvastatin therapy:

- Tendinopathy : A report documented cases of tendinopathy in patients undergoing statin therapy, including simvastatin. Symptoms appeared within one to two months after treatment initiation but resolved upon discontinuation .

- Rhabdomyolysis : A comprehensive review indicated that rhabdomyolysis is a rare but serious side effect associated with statin use, particularly when combined with other medications. The incidence was notably higher in older populations .

Eigenschaften

Molekularformel |

C26H40O5 |

|---|---|

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |

InChI |

InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |

InChI-Schlüssel |

NJRLXFRIDIFWPB-ZURORQQOSA-N |

Isomerische SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C |

Kanonische SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.